molecular formula C15H19F3N2O2S B1304665 N-Cyclopropyl-N-(4-piperidinyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 387350-79-0

N-Cyclopropyl-N-(4-piperidinyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B1304665
M. Wt: 348.4 g/mol
InChI Key: NQBHDSLGAKITFX-UHFFFAOYSA-N
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Description

Synthesis and Biological Evaluation

The synthesis of a novel series of benzenesulfonamides has been explored, with a focus on their potential as membrane-bound phospholipase A2 inhibitors. The study found that derivatives with N-(phenylalkyl)piperidine showed optimum potency, with two compounds demonstrating significant in vivo effects in reducing myocardial infarction size in rats .

Molecular Structure Analysis

The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide has been characterized, revealing π-π interactions and hydrogen-bonding that contribute to a three-dimensional network . Similarly, the structural properties of human carbonic anhydrase inhibitors bearing a 4-(cycloalkylamino-1-carbonyl)benzenesulfonamide moiety have been explored, with crystallographic analysis providing insights into the binding interactions within the enzyme's active site .

Chemical Reactions Analysis

The development of N-(4-Phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists has been reported. These compounds, particularly the 3-trifluoromethyl derivative, showed potent PR-antagonistic activity, high binding affinity, and selectivity, indicating a novel scaffold for PR antagonists .

Physical and Chemical Properties Analysis

A series of 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides were synthesized, with some showing significant anticancer activity and apoptosis-inducing activity. The study also assessed the metabolic stability of these compounds, identifying a hit compound with promising cytotoxicity and moderate metabolic stability .

The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide were reported, highlighting the influence of the sulfonamide substituent on the molecular conformation and intermolecular interactions .

The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride has been identified as a potent reagent for the conversion of thioglycosides to glycosyl triflates, facilitating the formation of diverse glycosidic linkages .

Thermal, optical, etching, and structural studies, along with theoretical calculations, were conducted on [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime. The compound's stability, electronic properties, and reactive sites were analyzed, providing a comprehensive understanding of its physical and chemical properties .

Scientific Research Applications

Enzyme Inhibition and Therapeutic Potential

  • Membrane-bound Phospholipase A2 Inhibition: Research reveals that certain benzenesulfonamide derivatives, including compounds similar to N-Cyclopropyl-N-(4-piperidinyl)-3-(trifluoromethyl)benzenesulfonamide, are potent inhibitors of membrane-bound phospholipase A2. These compounds have shown significant potential in reducing myocardial infarction size in animal models (Oinuma et al., 1991).
  • Carbonic Anhydrase Isozymes Inhibition: A series of benzenesulfonamides, which likely include structures similar to the target compound, were found to be effective inhibitors of several human carbonic anhydrases (CAs), notably the hCA IX and XII isozymes. These findings suggest potential applications in treating diseases like glaucoma, epilepsy, obesity, and cancer (Alafeefy et al., 2015).

Pharmacological Development

  • Progesterone Receptor Antagonists: Research into N-(4-phenoxyphenyl)benzenesulfonamide derivatives, which share a core structural resemblance with the target compound, has led to the development of nonsteroidal progesterone receptor antagonists. These compounds have potential therapeutic applications in treating conditions like uterine leiomyoma and breast cancer (Yamada et al., 2016).
  • Antimicrobial Activity: Derivatives of benzenesulfonamides, including those structurally related to N-Cyclopropyl-N-(4-piperidinyl)-3-(trifluoromethyl)benzenesulfonamide, have shown promising antimicrobial activity against various strains of microbes. This indicates potential for the development of new antimicrobial agents (Desai et al., 2016).

Potential in Neurological and Psychological Disorders

  • 5-HT6 Receptor Antagonism and Cognitive Enhancement: A compound named SB-399885, structurally similar to N-Cyclopropyl-N-(4-piperidinyl)-3-(trifluoromethyl)benzenesulfonamide, has been identified as a potent and selective 5-HT6 receptor antagonist. It demonstrates cognitive-enhancing properties and potential therapeutic applications in Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Targeting Specific Disease Pathways

  • Inhibitors for Tumor-Associated Enzymes: Benzenesulfonamides, including compounds with structural similarities to the target molecule, have been explored as inhibitors for tumor-associated enzymes like carbonic anhydrase IX and XII. Such inhibitors can be pivotal in developing pharmacological strategies for cancer treatment (Moi et al., 2020).

properties

IUPAC Name

N-cyclopropyl-N-piperidin-4-yl-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O2S/c16-15(17,18)11-2-1-3-14(10-11)23(21,22)20(12-4-5-12)13-6-8-19-9-7-13/h1-3,10,12-13,19H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBHDSLGAKITFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCNCC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378789
Record name N-Cyclopropyl-N-(piperidin-4-yl)-3-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropyl-N-(4-piperidinyl)-3-(trifluoromethyl)benzenesulfonamide

CAS RN

387350-79-0
Record name N-Cyclopropyl-N-(piperidin-4-yl)-3-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Cyclopropyl-N-piperidin-4-yl-3-(trifluoromethyl)benzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N-(1-Benzylpiperidin-4-yl)-N-cyclopropyl-3-trifluoromethyl-benzenesulfonamide: N-Benzyl-4-cyclopropylaminopiperidine (5.0 g, 21.71 mmol) and triethylamine (3.6 mL, 26.05 mmol) were dissolved in dichloromethane (DCM, 100 mL). 3-Trifluoromethylbenzenesulfonyl chloride (3.47 mL, 21.71 mmol) was added and the resulting reaction mixture was stirred overnight. The mixture then was poured into potassium carbonate solution (200 mL), extracted with ether (2×200 mL), dried (MgSO4), and concentrated in vacuum to give a crude product as a yellow gum, which was purified by column chromatography on silica gel (hexane/EtOAc, 2:1). The title compound N-(1-benzylpiperidin-4-yl)-N-cyclopropyl-3-trifluoromethyl-benzenesulfonamide was obtained (9 g, 95% yield) as a pale yellow gum. Rf=0.42 (UV detection).
Name
N-(1-Benzylpiperidin-4-yl)-N-cyclopropyl-3-trifluoromethyl-benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.47 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Cyclopropyl-N-(4-piperidinyl)-3-(trifluoromethyl)benzenesulfonamide
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Reactant of Route 6
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Citations

For This Compound
1
Citations
V Veljkovic, N Veljkovic, JA Este… - Current medicinal …, 2007 - ingentaconnect.com
The development of a new therapeutic drug is a complex, lengthy and expensive process. On average, only one out of 10,000 - 30,000 originally synthesized compounds will clear all …
Number of citations: 81 www.ingentaconnect.com

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